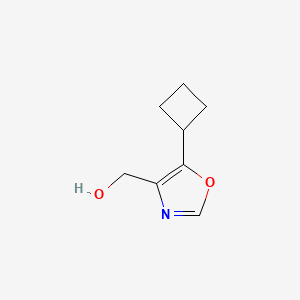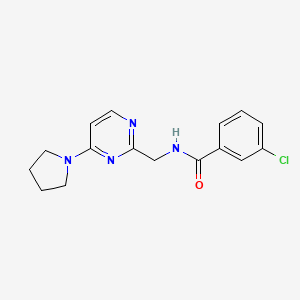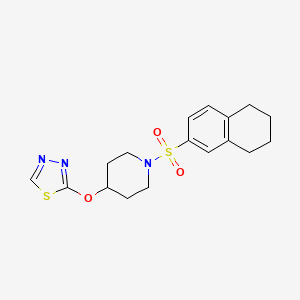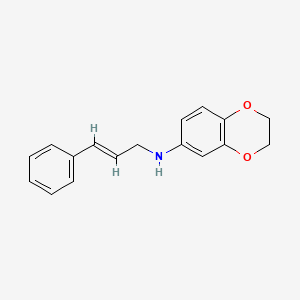
2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid, also known as CNPA, is a chemical compound that has gained attention in scientific research due to its potential applications as a biological probe and therapeutic agent. CNPA is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Divergent Cyclizations
Smyth et al. (2007) conducted a study on the cyclization of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid and related compounds. They discovered that instead of the expected dihydropyrazolo[4,3-c]pyridin-4-one product, an alternative cyclic imide product was formed. This reaction was sensitive to reagents and reaction medium acidity, leading to various interesting bicyclic heterocycles from a single starting material. The study highlights the potential for diverse chemical synthesis pathways involving similar compounds (Smyth et al., 2007).
Corrosion Inhibition
Lgaz et al. (2018) explored the effectiveness of pyrazoline derivatives, including 2-(4-(5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid, as corrosion inhibitors for mild steel in acidic media. Their study combined experimental and theoretical approaches, demonstrating high inhibition efficiency and adherence to the Langmuir adsorption isotherm. This suggests potential applications in corrosion prevention (Lgaz et al., 2018).
Coordination Chemistry with Lanthanides
Chen et al. (2013) investigated the coordination chemistry of (pyrazol-1-yl)acetic acid with lanthanides. They synthesized lanthanide complexes revealing one-dimensional chain formations and distinct coordination modes of carboxylate groups. This research opens avenues for understanding metal-ligand interactions in similar compounds, potentially useful in materials science (Chen et al., 2013).
Catalysis in Alcohol Oxidation
Xie et al. (2014) studied the catalytic performance of complexes formed by reactions of 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid with various copper salts. These complexes showed excellent efficiency in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. This research demonstrates the potential of pyrazole-acetic acid derivatives in catalysis (Xie et al., 2014).
Antimicrobial and Antiinflammatory Activities
Various studies have explored the antimicrobial, antiinflammatory, and antiproliferative activities of compounds related to 2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid. These studies suggest the potential of these compounds in medical and pharmaceutical applications:
- Synthesis and antimicrobial activities of N-acetyl pyrazole derivatives (Dhaduk & Joshi, 2022).
- Investigation into pyrazoline derivatives as selective COX-2 inhibitors with anti-inflammatory activity (Bansal et al., 2014).
- Study of metal complexes of pyrazole-based sulfonamide on human erythrocyte carbonic anhydrase isozymes, indicating inhibitory properties (Büyükkıdan et al., 2017).
Mécanisme D'action
Mode of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . The nitro group and the carbamoyl group in the compound could potentially interact with biological targets, leading to changes in cellular functions.
Biochemical Pathways
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been reported to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . These effects suggest that the compound could potentially induce a wide range of molecular and cellular changes.
Propriétés
IUPAC Name |
2-(3-carbamoyl-4-nitropyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O5/c7-6(13)5-3(10(14)15)1-9(8-5)2-4(11)12/h1H,2H2,(H2,7,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNABUOYKWLIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea](/img/structure/B3006955.png)

![4beta-[(Benzyloxycarbonyl)amino]tetrahydrofuran-3beta-carboxylic acid](/img/structure/B3006957.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide](/img/structure/B3006958.png)



![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B3006965.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3006967.png)


